Architecting Therapeutics: A Technical Whitepaper on the Structural and Synthetic Utility of CAS 1803584-81-7
Architecting Therapeutics: A Technical Whitepaper on the Structural and Synthetic Utility of CAS 1803584-81-7
Executive Summary & Strategic Relevance
In the landscape of small-molecule drug discovery, the quinolin-2(1H)-one scaffold is recognized as a "privileged structure," frequently deployed in the design of highly selective kinase inhibitors (such as GSK-3β and CDK5) and GPCR modulators[1][2]. CAS 1803584-81-7 , chemically designated as 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride, represents a highly functionalized, synthesis-ready building block. By pre-installing critical pharmacophoric elements—specifically a locked lactam core and a reactive primary amine—this molecule bypasses complex early-stage synthesis, accelerating the hit-to-lead optimization phase for medicinal chemists.
Molecular Architecture and Physicochemical Profiling
Understanding the exact physicochemical nature of CAS 1803584-81-7 is paramount for assay design, solubility predictions, and synthetic planning[3].
Quantitative Data Summary
Table 1: Physicochemical Properties of CAS 1803584-81-7
| Property | Value |
| CAS Registry Number | 1803584-81-7 |
| Chemical Name | 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride |
| Molecular Formula | C11H13ClN2O |
| Molecular Weight | 224.68 g/mol |
| Free Base Monoisotopic Mass | 188.095 Da |
| Salt Form | Hydrochloride (HCl) |
Causality in Salt Selection: Why is this building block supplied commercially as an HCl salt rather than a free base? Primary aliphatic amines are highly susceptible to atmospheric oxidation and can react with ambient CO2 to form inactive carbamates. The hydrochloride salt protonates the amine, rendering it non-nucleophilic during storage, thereby exponentially increasing its shelf-life. Furthermore, the salt form enhances aqueous solubility, which is critical for biological screening assays and biphasic synthetic methodologies.
Pharmacophore Rationale: The N-Methylated Quinolinone Core
The structural logic of CAS 1803584-81-7 is defined by three distinct domains, each serving a specific mechanistic purpose in drug-target interactions:
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The Aromatic System: Capable of robust π−π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target protein binding pockets.
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The Lactam Motif (N-Methylated): Unsubstituted quinolin-2-ones exist in a tautomeric equilibrium with 2-hydroxyquinolines. The N-methylation in CAS 1803584-81-7 explicitly locks the molecule in the lactam form. This is a critical design choice, as it ensures the carbonyl oxygen acts exclusively as a predictable, directional hydrogen-bond acceptor—a feature essential for binding the hinge region of kinases like GSK-3β[2].
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The 3-Aminomethyl Vector: Acts as the primary attachment point for combinatorial library generation, projecting outward from the core to access solvent-exposed regions or secondary binding pockets.
Caption: Logical relationship of pharmacophore features in CAS 1803584-81-7.
Synthetic Methodologies: Self-Validating Amide Coupling Protocol
To utilize CAS 1803584-81-7 in drug discovery, the most common transformation is amide bond formation. Because the amine is protected as an HCl salt, in situ free-basing is required prior to nucleophilic attack.
Caption: Experimental workflow for the amide coupling of CAS 1803584-81-7.
Step-by-Step Methodology: HATU-Mediated Amide Coupling
Objective: Synthesize a target amide library using CAS 1803584-81-7. Reagent Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to suppress epimerization in sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the activation phase.
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Preparation of the Active Ester: In an oven-dried vial under an inert N2 atmosphere, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 15 minutes. Logic: This pre-activation step ensures the formation of the highly reactive OAt-ester before introducing the amine, minimizing side reactions such as guanidinylation of the amine by HATU.
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In Situ Free-Basing: In a separate vial, suspend CAS 1803584-81-7 (1.0 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv). Logic: The HCl salt requires exactly 1.0 equiv of base for neutralization; the extra 0.5 equiv ensures a slightly basic environment to maintain the nucleophilicity of the liberated 3-aminomethyl group.
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Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.
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Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the m/z 189 [M+H]+ peak (corresponding to the free base of CAS 1803584-81-7) and the appearance of the target product mass definitively confirms conversion. If unreacted amine persists, add an additional 0.2 equiv of HATU-activated acid.
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Workup: Quench with saturated aqueous NaHCO3 . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2SO4 , filter, and concentrate in vacuo.
Safety, Handling, and Regulatory Compliance
Handling CAS 1803584-81-7 requires strict adherence to standard laboratory safety protocols due to its specific hazard classifications[4][5].
Table 2: GHS Hazard Classifications for CAS 1803584-81-7
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | 2 | H315 | Causes skin irritation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness (Single Exposure). |
Handling Logic: The presence of the hydrochloride salt significantly reduces the volatility of the compound compared to its free base, effectively mitigating inhalation risks under standard conditions. However, due to its STOT SE 3 classification, all transfers and reactions must be conducted in a certified fume hood, utilizing nitrile gloves and safety goggles to prevent dermal and ocular exposure[5].
References
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NextSDS. "3-(aminomethyl)-1-methyl-1,2-dihydroquinolin-2-one hydrochloride — Chemical Substance Information and GHS Hazards." NextSDS Chemical Compliance Database. URL: [Link]
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Salem, M., et al. "Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation." Bioorganic Chemistry, 2024. PMID: 38569322. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. nextsds.com [nextsds.com]
- 5. nextsds.com [nextsds.com]
